

Chemical structure and properties of Salvianolic acid E

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Salvianolic Acid E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid E is a member of the salvianolic acids, a group of water-soluble polyphenolic compounds isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen). [1] This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Salvianolic acid E, like other salvianolic acids, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Salvianolic acid E, along with detailed experimental protocols for its study.

Chemical Structure and Identification

Salvianolic acid E is a complex depside formed from danshensu (salvianic acid A) and caffeic acid derivatives. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identification of Salvianolic acid E



Identifier	Value	Reference
IUPAC Name	(2R)-2-[(E)-3-[2-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid	[2]
Molecular Formula	C36H30O16	[1]
Molecular Weight	718.61 g/mol	[3]
CAS Number	142998-46-7	[1]
O=C(OINVALID-LINK CC(C=C1)=CC(O)=C1O)/C(C C(O)=C2O)=C(C=C2)/C=C/C(C OINVALID-LINK CC(C=C3)=CC(O)=C3O)=O)= C/C=C4)=CC(O)=C4O		[1]

Physicochemical Properties

Salvianolic acid E is a solid, light yellow to yellow powder.[4] Its physicochemical properties are crucial for its handling, formulation, and pharmacokinetic studies.

Table 2: Physicochemical Properties of Salvianolic acid E



Property	Value	Reference
Physical State	Solid, powder	[4]
Color	Light yellow to yellow	[4]
Solubility	Water: 50 mg/mL (with ultrasonic assistance)	[4][5]
DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[6]	
Melting Point	Data not available for Salvianolic acid E. (Salvianolic acid B: >250 °C)	[7]
рКа	Data not available. (Predicted for Salvianolic acid K: 2.65 ± 0.10)	

Pharmacological Properties

Salvianolic acids, as a class, exhibit a wide range of pharmacological activities. While specific quantitative data for **Salvianolic acid E** is limited in some areas, the activities of closely related compounds like Salvianolic acid A and B provide strong evidence for its potential therapeutic effects.

Antioxidant Activity

The polyphenolic structure of salvianolic acids confers potent antioxidant properties, enabling them to scavenge free radicals and protect against oxidative stress.

Table 3: Antioxidant Activity of Salvianolic Acids (Data for related compounds)

Assay	Compound	IC50 Value	Reference
DPPH Radical Scavenging	Ulmus pumila L. ethyl acetate fraction (for comparison)	5.6 μg/mL	[7][8]



Anti-inflammatory Activity

Salvianolic acids have been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory mediators.

Table 4: Anti-inflammatory Activity of Salvianolic Acids (Data for related compounds)

Assay	Compound	IC50/Ki Value	Cell Line	Reference
Nitric Oxide (NO) Production Inhibition (LPS- induced)	Salvianolic acid A	- (Significant inhibition at 125, 250, 500 μM)	RAW 264.7	[9]
IKKβ Inhibition	Salvianolic acid A	Ki = 3.63 μM	-	[10]
TNF-α and IL-6 Production Inhibition	Salvianolic acid B	- (Significant reduction of TNF-α and IL-6)	IL-1β-induced chondrocytes	[11]

Cardioprotective Effects

The cardioprotective effects of salvianolic acids are attributed to their antioxidant and antiinflammatory properties, as well as their ability to improve microcirculation.

Experimental Protocols Isolation and Purification of Salvianolic acid E from Salvia miltiorrhiza

This protocol is adapted from methods for isolating salvianolic acids and can be optimized for **Salvianolic acid E**.[12][13][14][15]

1. Extraction:

 Air-dried and powdered roots of Salvia miltiorrhiza are extracted with 70% ethanol in water at a 1:10 solid-to-liquid ratio.



- The extraction is performed under reflux for 2 hours and repeated three times.
- The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The n-butanol fraction, which is rich in salvianolic acids, is collected and concentrated.
- 3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 μm).
- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 10-20% A; 10-40 min, 20-35% A; 40-50 min, 35-50% A.
- Flow Rate: 10-20 mL/min.
- Detection: UV at 280 nm.
- Fractions corresponding to the retention time of **Salvianolic acid E** are collected, combined, and concentrated under reduced pressure. The final product is lyophilized.



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Isolation Workflow for Salvianolic acid E.

Quantification of Salvianolic acid E by HPLC



- 1. Sample Preparation:
- Prepare a stock solution of **Salvianolic acid E** standard in methanol.
- Prepare sample solutions by dissolving the extract in methanol and filtering through a 0.45 µm syringe filter.
- 2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: Gradient of acetonitrile (A) and 0.1% formic acid in water (B) at a flow rate of 1.0 mL/min.
- · Detection: UV at 280 nm.
- Injection Volume: 10 μL.

Western Blot Analysis of MAPK Pathway Activation

This protocol is based on studies of related salvianolic acids.[16][17][18][19][20]

- 1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
- Pre-treat cells with various concentrations of Salvianolic acid E for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 30 minutes.
- 2. Protein Extraction and Quantification:
- Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA protein assay kit.
- 3. Western Blotting:
- Separate 20-40 μg of protein per lane on a 10% SDS-PAGE gel.



- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

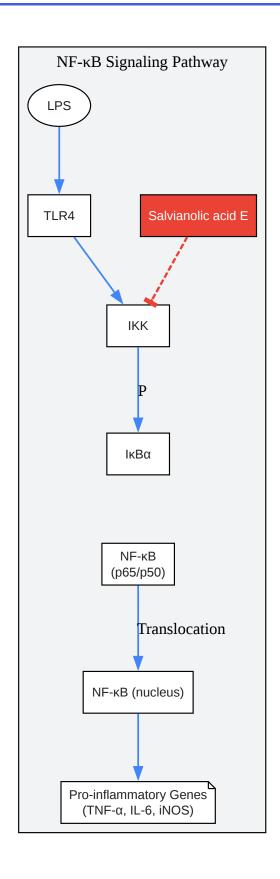
Signaling Pathways

Salvianolic acids, including likely **Salvianolic acid E**, exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-kB and MAPK pathways.

NF-kB Signaling Pathway

Salvianolic acids can inhibit the activation of the NF-kB pathway, a central regulator of inflammation.[10][21][22][23][24]





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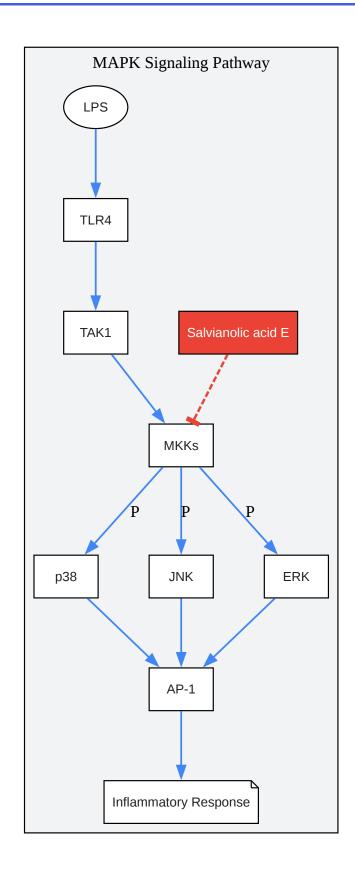
Inhibition of the NF-kB Pathway by Salvianolic acid E.



MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical pathway in the inflammatory response that can be modulated by salvianolic acids.[16][17][18][19][20]





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